2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-4,6-9,17H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZSXPLLEBJGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the oxolane ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to DNA and proteins, disrupting their function. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis:
Bioactivity and Target Specificity :
- The benzimidazole-oxolane hybrid lacks direct activity reports but shares structural motifs with MRSA-active compounds like DMPI and CDFII , which utilize chlorophenyl and heterocyclic groups for bacterial membrane disruption .
- Epoxiconazole demonstrates that the 2-chlorophenyl group enhances antifungal activity when paired with a triazole ring, suggesting that the benzimidazole-oxolane compound may similarly exploit halogenated aryl groups for target binding .
Metabolic and Chemical Stability :
- The oxolane ring in the target compound may confer improved metabolic stability compared to Epoxiconazole’s oxirane (epoxide) ring, which is prone to hydrolysis .
- Ketamine Impurity A underscores the metabolic lability of chlorophenyl-containing compounds, implying that the benzimidazole-oxolane derivative might require structural optimization to avoid rapid clearance .
Synthetic and Analytical Challenges :
- Unlike DMPI and CDFII , which are synthesized via piperidine-indole coupling, the benzimidazole-oxolane compound’s synthesis likely involves benzimidazole alkylation followed by oxolane ring formation, a process requiring precise stereochemical control.
- Analytical characterization (e.g., via ISO 17025 standards) would necessitate rigorous impurity profiling, as seen in Ketamine Hydrochloride quality control protocols .
Biological Activity
2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Benzimidazole compounds are recognized for their diverse pharmacological properties, making them significant in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.79 g/mol. The compound features a benzimidazole ring fused with an oxolane (tetrahydrofuran) moiety, which contributes to its chemical stability and reactivity.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted that compounds with similar structures demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable properties .
Anticancer Activity
Benzimidazole derivatives are also known for their anticancer properties. A comprehensive review summarized the bioactivity of benzimidazole compounds, noting their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Specific studies have shown that modifications in the benzimidazole structure can enhance cytotoxicity against cancer cells, indicating potential therapeutic applications for this compound.
The biological activity of this compound is hypothesized to involve interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chlorophenyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of benzimidazole derivatives were tested for antimicrobial efficacy using standard agar diffusion methods. The results showed that compounds similar to this compound exhibited zones of inhibition against E. coli and Candida albicans.
| Compound | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 18 | Staphylococcus aureus |
| Test Compound | 20 | Candida albicans |
Study 2: Anticancer Activity
A recent study evaluated the anticancer effects of various benzimidazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | MCF-7 |
| Test Compound | 8 | MCF-7 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane, and how can intermediates like 1-(1H-benzimidazol-2-yl)ethanone be optimized?
- Methodology : A common approach involves refluxing benzimidazole derivatives with acetyl chloride or chloromethane under controlled conditions. For example, 1-(1H-benzimidazol-2-yl)ethanone (BB) is synthesized by heating 1H-benzimidazole with acetyl chloride for 2 hours, followed by recrystallization in methanol . Optimization may involve adjusting reaction time, temperature, or stoichiometry. TLC monitoring is critical to confirm reaction completion .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- Elemental analysis (CHNS) determines organic backbone composition via combustion .
- X-ray crystallography resolves molecular geometry, as demonstrated for structurally related benzimidazole-oxolane hybrids (mean C–C bond length precision: ±0.003 Å; R factor: 0.045) .
- FTIR spectroscopy identifies functional groups (e.g., C=O, C-N, oxolane rings) and validates synthetic intermediates .
Q. How does the oxolane ring influence the compound’s physicochemical properties?
- Methodology : The oxolane ring introduces conformational rigidity and affects polarity. Computational studies (e.g., DFT) show that substituents on oxolane (e.g., vinyl groups) stabilize radical intermediates and lower activation energies by ~8 kcal/mol in ring-opening reactions . Experimental refractive index data for oxolane-containing mixtures can be modeled using Lorentz-Lorenz relations .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or binding interactions?
- Methodology :
- DFT calculations optimize molecular geometries and predict frontier orbitals (HOMO/LUMO) to assess charge transfer within the benzimidazole-oxolane system .
- Molecular docking evaluates interactions with biological targets (e.g., Hedgehog pathway proteins). For example, oxolane branching at C22 vs. C20 alters ligand-receptor binding due to steric constraints, as shown in VDR crystallography .
Q. What experimental strategies resolve contradictions in structural data (e.g., X-ray vs. spectroscopic results)?
- Methodology : Cross-validate using complementary techniques:
- SC-XRD (single-crystal X-ray diffraction) provides unambiguous bond lengths/angles .
- VEDA/PED analysis correlates vibrational modes with structural features .
- NMR crystallography combines solid-state NMR with XRD to resolve ambiguities in dynamic regions .
Q. How does the compound’s benzimidazole core contribute to biological activity, and what SAR trends are observed?
- Methodology : Benzimidazole acts as a nucleotide analog, inhibiting enzymes like kinases or polymerases. SAR studies show that substituents at the 2-position (e.g., 2-chlorophenyl) enhance antitumor activity by improving hydrophobic interactions with target proteins . Bioactivity assays (e.g., transcriptional profiling) quantify potency differences between analogs .
Q. What role does the oxolane ring play in supramolecular interactions (e.g., host-guest complexes)?
- Methodology : Oxolane oxygen atoms participate in hydrogen bonding with ammonium groups, as shown in nonactin macrocycle complexes. Three-fold coordination with oxolane O atoms stabilizes conformers by ~30 kJ/mol compared to carbonyl interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
